

# Comparative analysis of Imeglimin hydrochloride's impact on cardiovascular outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Imeglimin hydrochloride |           |
| Cat. No.:            | B2944558                | Get Quote |

# Imeglimin Hydrochloride and Cardiovascular Outcomes: A Comparative Analysis

A detailed examination of the cardiovascular impact of the novel anti-diabetic agent **Imeglimin hydrochloride** in comparison to established therapies, supported by experimental data and detailed methodologies.

Imeglimin, the first in a new class of oral anti-diabetic drugs known as "glimins," offers a unique mechanism of action by targeting mitochondrial bioenergetics. This novel approach to managing type 2 diabetes (T2D) has prompted significant interest in its potential effects on cardiovascular (CV) health, a critical consideration in this patient population. This guide provides a comparative analysis of Imeglimin's impact on cardiovascular outcomes against other major classes of anti-diabetic medications, including metformin, dipeptidyl peptidase-4 (DPP-4) inhibitors, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and glucagon-like peptide-1 (GLP-1) receptor agonists.

# Mechanism of Action: A Focus on Mitochondrial Function

Imeglimin's primary mechanism involves the modulation of mitochondrial function, which plays a central role in cellular energy metabolism. It is understood to partially inhibit mitochondrial



complex I and restore the activity of complex III, leading to a rebalancing of the respiratory chain.[1] This action results in several downstream effects with potential cardiovascular benefits, including:

- Reduced Oxidative Stress: By optimizing mitochondrial function, Imeglimin helps to decrease
  the production of reactive oxygen species (ROS), a key contributor to endothelial dysfunction
  and atherosclerosis.[2]
- Improved Endothelial Function: Preclinical studies have suggested that Imeglimin can enhance the bioavailability of nitric oxide (NO), a critical molecule for vasodilation and vascular health.[2]
- Enhanced Insulin Secretion and Sensitivity: Imeglimin improves both glucose-stimulated insulin secretion from pancreatic β-cells and enhances insulin action in the liver and skeletal muscle.[1][3]

This dual mechanism of improving both insulin secretion and sensitivity through mitochondrial modulation distinguishes Imeglimin from other anti-diabetic drug classes.[4]

#### **Cardiovascular Outcomes: Comparative Data**

While extensive large-scale cardiovascular outcome trials (CVOTs) for Imeglimin are not yet available, existing clinical data from phase 3 trials and smaller targeted studies provide initial insights into its cardiovascular safety profile. The following tables present a comparative summary of key cardiovascular outcomes for Imeglimin and other major anti-diabetic drug classes.



| Drug Class       | Key<br>Cardiovascula<br>r Outcome<br>Trials                       | Primary<br>Endpoint<br>(MACE)                                                             | Cardiovascula<br>r Death                                         | Hospitalization<br>for Heart<br>Failure                                                    |
|------------------|-------------------------------------------------------------------|-------------------------------------------------------------------------------------------|------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Imeglimin        | TIMES 1 & 2<br>(Phase 3)                                          | Not a primary<br>endpoint; no<br>dedicated CVOT<br>data available.                        | No significant changes reported in phase 3 trials.[5]            | In a small study of patients with heart failure, the association with MACE was unclear.[6] |
| Metformin        | UKPDS                                                             | Suggestion of<br>benefit, but no<br>statistical<br>significance in a<br>meta-analysis.[7] | No statistically significant reduction in a meta-analysis.[7]    | Data not<br>consistently<br>reported in early<br>trials.                                   |
| DPP-4 Inhibitors | TECOS<br>(Sitagliptin),<br>SAVOR-TIMI 53<br>(Saxagliptin)         | Generally neutral; demonstrated non-inferiority to placebo.[1][8]                         | No significant difference compared to placebo.[1][8]             | Increased risk observed with saxagliptin in SAVOR-TIMI 53. [1]                             |
| SGLT2 Inhibitors | EMPA-REG OUTCOME (Empagliflozin), DECLARE-TIMI 58 (Dapagliflozin) | Significant reduction in MACE.[9][10]                                                     | Significant reduction in cardiovascular death.[9]                | Significant reduction in hospitalization for heart failure.                                |
| GLP-1 RAs        | LEADER<br>(Liraglutide),<br>SUSTAIN-6<br>(Semaglutide)            | Significant reduction in MACE.[11][12]                                                    | Significant reduction in cardiovascular death (Liraglutide).[11] | Generally neutral effect.[12][13]                                                          |

MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.



### **Preclinical Evidence of Cardioprotective Effects**

Animal studies have provided promising evidence for Imeglimin's potential cardioprotective effects. In a study using apolipoprotein E-deficient (ApoE KO) mice, a model for atherosclerosis, Imeglimin treatment significantly reduced plaque formation in the aortic arch. This anti-atherogenic effect was attributed to a reduction in reactive oxygen species.

Another study in a rat model of metabolic syndrome demonstrated that both short- and long-term administration of Imeglimin countered cardiorenal dysfunction.[2] The observed benefits included reduced oxidative stress, increased nitric oxide bioavailability, improved myocardial perfusion, and a reduction in left ventricular and kidney fibrosis.[2] These effects appeared to be, at least in part, independent of glucose control.[2]

### **Experimental Protocols**

A summary of the methodologies for key clinical trials cited in this guide is provided below.

#### **Imeglimin: TIMES 1 Trial**

- Objective: To investigate the efficacy and safety of Imeglimin monotherapy in Japanese patients with type 2 diabetes.[14]
- Design: A double-blind, randomized, placebo-controlled, parallel-group, multicenter phase 3 trial.[14]
- Participants: 213 individuals aged ≥20 years with type 2 diabetes treated with diet and exercise, with an HbA1c between 7.0% and 10.0%.[14]
- Intervention: Participants were randomly assigned to receive either oral Imeglimin (1,000 mg twice daily) or a matched placebo for 24 weeks.[14]
- Primary Endpoint: Change in mean HbA1c from baseline to week 24.[14]

## SGLT2 Inhibitor: EMPA-REG OUTCOME Trial (Empagliflozin)

 Objective: To assess the effect of empagliflozin, in addition to standard of care, on cardiovascular events in adults with T2D at high risk of CV events.[15]



- Design: A multicenter, randomized, double-blind, placebo-controlled trial.[15]
- Participants: 7,020 patients with T2D and established cardiovascular disease.[16]
- Intervention: Patients were randomized to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily.[9]
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).[9]

#### **GLP-1 Receptor Agonist: LEADER Trial (Liraglutide)**

- Objective: To evaluate the long-term effects of liraglutide on cardiovascular outcomes in patients with T2D at high risk for cardiovascular events.[17]
- Design: A multicenter, international, randomized, double-blind, placebo-controlled clinical trial.[17][18]
- Participants: 9,340 patients with T2D and high cardiovascular risk.[11]
- Intervention: Patients were randomized to receive liraglutide (up to 1.8 mg daily) or placebo, in addition to standard care.[13]
- Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).[17]

#### **DPP-4 Inhibitor: TECOS (Sitagliptin)**

- Objective: To evaluate the long-term cardiovascular safety of adding sitagliptin to usual care in patients with T2D and established cardiovascular disease.[3]
- Design: A pragmatic, academically run, multinational, randomized, double-blind, placebocontrolled, event-driven trial.[3]
- Participants: 14,735 patients with T2D and established cardiovascular disease.
- Intervention: Participants were randomly assigned to receive sitagliptin or a matching placebo in addition to their existing therapy.[19]



• Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina.[8]

### **Signaling Pathways and Experimental Workflows**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ahajournals.org [ahajournals.org]
- 2. merck.com [merck.com]
- 3. Rationale, design, and organization of a randomized, controlled Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) in patients with type 2 diabetes and established cardiovascular disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term safety and efficacy of imeglimin as monotherapy or in combination with existing antidiabetic agents in Japanese patients with type 2 diabetes (TIMES 2): A 52-week, open-label, multicentre phase 3 trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Imeglimin for Type 2 Diabetes Mellitus in Patients With Heart Failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of metformin on cardiovascular disease: a meta-analysis of randomised trials among people with type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.profil.com [blog.profil.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Farxiga achieved a positive result in the Phase III DECLARE-TIMI 58 trial, a large cardiovascular outcomes trial in 17,000 patients with type-2 diabetes [astrazeneca.com]
- 11. Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results
   American College of Cardiology [acc.org]
- 12. Series: Cardiovascular outcome trials for diabetes drugs Semaglutide and SUSTAIN-6 |
   British Journal of Diabetes [bjd-abcd.com]
- 13. rxfiles.ca [rxfiles.ca]
- 14. Efficacy and Safety of Imeglimin Monotherapy Versus Placebo in Japanese Patients With Type 2 Diabetes (TIMES 1): A Double-Blind, Randomized, Placebo-Controlled, Parallel-Group, Multicenter Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ti.ubc.ca [ti.ubc.ca]
- 17. Design of the liraglutide effect and action in diabetes: evaluation of cardiovascular outcome results (LEADER) trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. rxfiles.ca [rxfiles.ca]
- To cite this document: BenchChem. [Comparative analysis of Imeglimin hydrochloride's impact on cardiovascular outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2944558#comparative-analysis-of-imeglimin-hydrochloride-s-impact-on-cardiovascular-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com